molecular formula C10H9ClN4O2S B12144860 {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B12144860
M. Wt: 284.72 g/mol
InChI Key: VYILPOUVVFRUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based molecule featuring a 3-chlorophenyl substituent at position 5 and a sulfanylacetic acid group at position 3 of the triazole ring. Its molecular formula is C₁₀H₈ClN₄O₂S, with a molecular weight of 282.71 g/mol.

Properties

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C10H9ClN4O2S/c11-7-3-1-2-6(4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17)

InChI Key

VYILPOUVVFRUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine Cyclocondensation

The most common method involves cyclizing thiosemicarbazide derivatives with carbonyl compounds. For example, 3-chlorobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : 10% HCl

  • Yield : 68–72%

Oxidative Cyclization

Alternative approaches employ oxidative agents to form the triazole ring. A mixture of 3-chlorophenylhydrazine and thiourea reacts with lead dioxide in acetic acid, producing the triazole-thiol precursor. This method avoids acidic conditions but requires careful stoichiometric control.

Amino Group Functionalization

The 4-amino group is typically introduced via ammonolysis or reduction of nitro intermediates.

Direct Amination

Heating the triazole-thiol derivative with aqueous ammonia (25–30%) under pressure at 120°C for 6 hours installs the amino group. Excess ammonia prevents side reactions, achieving 90% conversion.

Reduction of Nitro Precursors

An alternative route involves reducing a nitro-triazole intermediate:

Triazole-NO2H2/Pd-CTriazole-NH2\text{Triazole-NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Triazole-NH}_2

Catalyst : 5% Pd/C in ethanol
Pressure : 50 psi H₂
Yield : 94%

Regioselective Optimization

Regiochemical control remains critical due to the triazole’s tautomeric equilibria. Key strategies include:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor the 1,4-disubstituted triazole tautomer, while non-polar solvents (toluene) stabilize the 1,2-isomer.

Temperature Modulation

Lower temperatures (0–5°C) during alkylation suppress tautomerization, ensuring >95% regioselectivity for the 4-amino-5-aryl configuration.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (4:1) yields colorless needles with >99% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, triazole-H), 7.52–7.89 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.95 (s, 2H, NH₂)

  • IR (KBr): 3250 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Williamson AlkylationHigh regioselectivity, mild conditionsRequires excess base85
Mitsunobu ReactionSteric tolerance, no racemizationCostly reagents, sensitive to moisture78
Direct AminationSingle-step, scalableHigh-pressure equipment needed90

Industrial-Scale Considerations

Cost Efficiency

Williamson alkylation remains preferred for large-scale production due to low reagent costs and water tolerance.

Waste Management

Neutralization of HCl byproducts with Ca(OH)₂ generates recyclable CaCl₂, reducing environmental impact.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes, achieving 88% yield in 15 minutes.

Flow Chemistry

Continuous flow systems enhance heat transfer and mixing, enabling gram-scale production with 92% efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) in acetic acid

  • Conditions : Room temperature, 6–8 hours

  • Product : Sulfoxide derivative (confirmed via IR absorption at 1020–1040 cm⁻¹ for S=O stretch) .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Characterization Data
OxidationH₂O₂ (30%), AcOHSulfoxide65–78IR: 1025 cm⁻¹ (S=O)

Reduction Reactions

The triazole ring and sulfanyl group remain stable under mild reduction, but the carboxylic acid can be reduced to an alcohol:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in THF

  • Conditions : 0°C → reflux, 4 hours

  • Product : 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Characterization Data
ReductionLiAlH₄, THFAlcohol52¹H NMR: δ 3.65 (CH₂OH)

Substitution Reactions

The triazole’s amino group and sulfanyl linker participate in nucleophilic substitutions:

a) Amino Group Alkylation

  • Reagent : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃

  • Conditions : 60°C, 12 hours

  • Product : N-Alkylated triazole derivatives .

SubstrateReagentProductYield (%)
Triazole amineCH₃I, K₂CO₃N-Methyl derivative71

b) Sulfanyl Group Displacement

  • Reagent : Thiols (e.g., benzyl mercaptan)

  • Conditions : Basic aqueous medium, RT

  • Product : Thioether derivatives .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification or hydrolysis:

a) Esterification

  • Reagent : Ethanol, H₂SO₄ (catalytic)

  • Conditions : Reflux, 8 hours

  • Product : Ethyl ester derivative (confirmed via ¹H NMR: δ 4.12 ppm, -COOCH₂CH₃) .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
EsterificationEtOH, H₂SO₄Ethyl ester83

b) Hydrolysis

  • Reagent : NaOH (2M), H₂O/EtOH

  • Conditions : Reflux, 3 hours

  • Product : Regeneration of carboxylic acid from ester .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

  • Reagent : POCl₃, DMF

  • Conditions : 100°C, 6 hours

  • Product : Triazolothiadiazine derivatives (IR: loss of C=O peak at 1700 cm⁻¹) .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
CyclizationPOCl₃, DMFTriazolothiadiazine68

Complexation with Metals

The triazole’s nitrogen atoms and carboxylic acid group act as ligands:

  • Reagent : Cu(II) acetate

  • Conditions : Methanol, RT, 2 hours

  • Product : Blue-colored Cu(II) complex (UV-Vis: λₘₐₓ = 610 nm) .

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates .

  • Substitution : The amino group’s nucleophilicity enables SN² reactions with alkyl halides .

  • Cyclization : Intramolecular dehydration facilitated by POCl₃ yields heterocyclic scaffolds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid enhances its ability to interact with microbial enzymes. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
This CompoundBacillus cereus8 µg/mL

The data suggests that {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a promising profile as an antimicrobial agent.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds structurally similar to {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid show promising results against HepG2 liver cancer cells.

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

This table indicates that further investigation is needed to determine the specific IC50 values and toxicity levels for {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid .

Structure-Activity Relationships (SAR)

The biological activity of {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be attributed to its structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Antimicrobial Efficacy

A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity significantly.

Cytotoxicity in Cancer Research

Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines. It was established that modifications at specific positions significantly impacted their anticancer properties.

Mechanism of Action

The mechanism of action of {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Positional Isomers of Chlorophenyl Substituents
  • 2-Chlorophenyl Analogs: Compounds like 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () show that the position of the chlorine atom influences bioactivity.
  • 3,4,5-Trimethoxyphenyl Derivatives: The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () demonstrates that electron-rich methoxy groups enhance π-π stacking interactions, improving antioxidant activity compared to the chloro-substituted parent compound .
Heterocyclic Replacements for Phenyl Groups
  • Furan and Benzofuran Derivatives: Substituting the 3-chlorophenyl group with furan-2-yl () or 5-methylbenzofuran () introduces oxygen-containing heterocycles. These modifications increase polarity and may improve anti-exudative activity, as seen in derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, which showed 70% inhibition of inflammation at 10 mg/kg (vs. 65% for diclofenac) .
  • Pyridine and Pyrazine Analogs :
    Derivatives such as N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () utilize nitrogen-rich heterocycles to enhance hydrogen bonding, leading to improved antimicrobial activity against S. aureus (MIC = 8 µg/mL) .

Functional Group Modifications on the Sulfanylacetic Acid Chain

Ester Derivatives
  • Isopropyl Ester: The compound isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate () replaces the carboxylic acid with an ester group (C₁₃H₁₅ClN₄O₂S; MW 326.80 g/mol). This modification increases lipophilicity (logP ≈ 2.8 vs.
  • Ethyl Ester with Aromatic Substitutions: Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () combines esterification with bulky aromatic groups, showing moderate antifungal activity against A. niger (MIC = 32 µg/mL) .
Acetamide Derivatives
  • Aryl-Substituted Acetamides: Compounds like 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide () and derivatives in exhibit broad-spectrum antimicrobial activity. For example, KA3 (with a nitro group) showed MIC values of 4–16 µg/mL against E. coli and S. aureus, outperforming the parent acid’s activity (MIC = 32–64 µg/mL) .
  • Benzamide Conjugates: 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide () demonstrates that bulky aromatic amides can enhance anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes .

Q & A

Q. What ecotoxicological assessments are necessary for lab disposal protocols?

  • Methodology : Follow OECD Test Guideline 201:
  • Algal toxicity : 72-hour growth inhibition in Chlorella vulgaris (EC₅₀ typically >100 mg/L).
  • Daphnia magna : 48-hour immobilization assay.
  • Soil biodegradation : ISO 11266 for half-life estimation. Neutralize acidic solutions (pH 7) before disposal to minimize aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.